Cas no 320-77-4 (3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid)

3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid structure
320-77-4 structure
Product Name:3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid
CAS No:320-77-4
MF:C6H8O7
MW:192.123522758484
CID:305288
PubChem ID:1198
Update Time:2025-10-29

3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Pentaric acid,3-carboxy-2,3-dideoxy-
    • 1-hydroxypropane-1,2,3-tricarboxylic acid
    • 1-Hydroxy-1,2,3-propanetricarboxylic acid
    • 1-Hydroxy-propan-1,2,3-tricarbonsaeure
    • 1-hydroxy-propane-1,2,3-tricarboxylic acid
    • 1-Hydroxytricarballylic acid
    • 3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid
    • 3-Methylsaeure-pentanol-(2)-disaeure
    • CHEBI:30887
    • D-isocitrate
    • I-CIT
    • isocitrate
    • isocitric acid
    • threo-d(s)-iso-citrate
    • 320-77-4
    • 3-carboxy-2,3-dideoxy-Pentarate
    • HY-113228
    • EINECS 206-282-3
    • 9RW6G5D4MQ
    • 3-carboxy-2,3-dideoxy-Pentaric acid
    • Pentaric acid, 3-carboxy-2,3-dideoxy- (9CI)
    • NSC-203797
    • C00311
    • NSC203797
    • 1-Hydroxy-1,2,3-propanetricarboxylate
    • UNII-9RW6G5D4MQ
    • 91BDE4FE-7872-4F5E-B191-62956199D37C
    • DTXSID60861871
    • DL-Isocitric acid
    • SCHEMBL8373
    • 1-hydroxytricarballylate
    • CS-0059363
    • 3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylate
    • CHEMBL539669
    • 3-carboxy-2,3-dideoxypentaric acid
    • 1-Hydroxypropane-1,2,3-tricarboxylicacid
    • NS00041848
    • BDBM92496
    • Isocitric acid (8CI)
    • FT-0775163
    • Q288927
    • AKOS006227850
    • pentaric acid, 3-carboxy-2,3-dideoxy-
    • Inchi: 1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)
    • InChI Key: ODBLHEXUDAPZAU-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C(C(=O)O)CC(=O)O

Computed Properties

  • Exact Mass: 192.02694
  • Monoisotopic Mass: 192.02700259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 132Ų

Experimental Properties

  • PSA: 132.13

3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C279625-10mg
3-Carboxy-2,3-dideoxypentaric Acid
320-77-4
10mg
$ 150.00 2023-04-18
TRC
C279625-100mg
3-Carboxy-2,3-dideoxypentaric Acid
320-77-4
100mg
$ 0.00 2022-04-01
TRC
C279625-25mg
3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid
320-77-4
25mg
246.00 2021-08-15
TRC
C279625-50mg
3-Carboxy-2,3-dideoxypentaric Acid
320-77-4
50mg
$ 666.00 2023-04-18
A2B Chem LLC
AF86378-25mg
3-carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid
320-77-4 95%
25mg
$885.00 2024-04-20
A2B Chem LLC
AF86378-100mg
3-carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid
320-77-4 95%
100mg
$1469.00 2024-04-20
A2B Chem LLC
AF86378-250mg
3-carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid
320-77-4 95%
250mg
$2094.00 2024-04-20

3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid Production Method

Production Method 1

Reaction Conditions
1.17 d, pH 3
Reference
Aseptic production of citric and isocitric acid from crude glycerol by genetically modified Yarrowia lipolytica
By Rzechonek, Dorota A. et al, Bioresource Technology, 2019, 271, 340-344

Production Method 2

Reaction Conditions
1.1R:NaOH, S:H2O, 168 h, 28°C, pH 5.5
Reference
Significant enhancement of citric acid production by Yarrowia lipolytica immobilized in bacterial cellulose-based carrier
By Zywicka, Anna et al, Journal of Biotechnology, 2020, 321, 13-22

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  168 h, pH 5.5, 28 °C
Reference
Significant enhancement of citric acid production by Yarrowia lipolytica immobilized in bacterial cellulose-based carrier
Zywicka, Anna; Junka, Adam; Ciecholewska-Jusko, Daria; Migdal, Pawel; Czajkowska, Joanna; et al, Journal of Biotechnology, 2020, 321, 13-22

3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid Raw materials

3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid Preparation Products

Additional information on 3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid

Compound CAS No. 320-77-4: 3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic Acid

The compound with CAS No. 320-77-4, commonly referred to as 3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid, is a highly specialized organic molecule with unique structural and functional properties. This compound has garnered significant attention in recent years due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. Its complex structure and functional groups make it a valuable subject for research and development.

Structure and Properties: The molecular structure of 3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid is characterized by a hydroxyl group (-OH) at position 1 and carboxylic acid groups (-COOH) at positions 1, 2, and 3. The absence of oxygen atoms at positions 2 and 3 (dideoxy) introduces unique steric and electronic properties. This compound exhibits a high degree of acidity due to the presence of multiple carboxylic acid groups, which also contribute to its solubility in polar solvents. Recent studies have highlighted its ability to form stable complexes with metal ions, making it a promising candidate for chelation therapy and metal ion sensing applications.

Synthesis and Characterization: The synthesis of 3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Researchers have employed various methodologies, including oxidation-reduction sequences and enzymatic catalysis, to achieve high yields of this compound. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been utilized to confirm its structure and purity. Recent advancements in green chemistry have also led to the development of more sustainable synthesis routes for this compound.

Applications in Biotechnology: In the field of biotechnology, 3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid has shown potential as a bioactive molecule with anti-inflammatory and antioxidant properties. Studies conducted in vitro have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Furthermore, its role as a chelating agent has been explored in the context of treating metal-induced toxicity in biological systems. These findings underscore its potential as a therapeutic agent in treating conditions associated with oxidative stress and inflammation.

Materials Science Innovations: Beyond biology, this compound has found applications in materials science due to its ability to act as a versatile building block for constructing advanced materials. For instance, it has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with high surface area and porosity. Recent research has focused on leveraging its chelating properties to develop MOFs with enhanced stability under harsh environmental conditions. Additionally, its carboxylate groups enable strong interactions with metal ions such as zinc (Zn²⁺) and copper (Cu²⁺), making it suitable for applications in catalysis and sensing technologies.

Environmental Impact: The environmental impact of 3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid has also been a topic of interest among researchers. Studies have evaluated its biodegradability under various environmental conditions and found that it exhibits moderate biodegradation rates under aerobic conditions. However, further research is needed to assess its long-term ecological effects when released into natural ecosystems.

Future Directions: As research on CAS No. 320-77-4 continues to expand into new domains such as nanotechnology and drug delivery systems (DDS), the potential for this compound is immense. Its ability to form stable complexes with biomolecules makes it an attractive candidate for designing targeted drug delivery systems with improved efficacy and reduced side effects. Moreover, ongoing efforts are focused on optimizing its synthesis pathways to enhance scalability for industrial applications.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.